21-Desacetyl-21-dehydro Difluprednate
Description
Glucocorticoids in Medicinal Chemistry and Drug Discovery
Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, immune response, and inflammation. wikipedia.org Their chemical structure is derived from a hydroxylated prostane (B1239271) moiety. drugbank.com In medicinal chemistry, the foundational structures of natural glucocorticoids like cortisol and cortisone (B1669442) have been systematically modified to create synthetic analogues with enhanced therapeutic properties and reduced side effects. nih.govacs.org
These synthetic glucocorticoids are designed to bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. wikipedia.org Upon binding, the activated receptor-ligand complex can modulate gene expression, leading to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory proteins. wikipedia.orgpatsnap.com This mechanism of action underpins their widespread use in treating a variety of inflammatory and autoimmune disorders. wikipedia.org The development of new glucocorticoids often focuses on improving potency, bioavailability, and metabolic stability, while minimizing the risks of adverse effects. youtube.com
Difluprednate (B1670567): Parent Compound and its Significance in Ocular Pharmacology Research
Difluprednate, a synthetic difluorinated derivative of prednisolone (B192156), represents a significant advancement in ocular pharmacology. researchgate.nettandfonline.comnih.gov It is a potent topical corticosteroid used for the treatment of inflammation and pain associated with ocular surgery. drugbank.commedlineplus.gov The chemical structure of difluprednate, 6α,9α-difluoro-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate 17-butyrate, is key to its enhanced anti-inflammatory activity. drugbank.comnih.gov The fluorination at the C6 and C9 positions increases its potency, while the butyrate (B1204436) group at the 17-hydroxyl position and the acetate (B1210297) group at the 21-hydroxyl position enhance its lipophilicity and corneal penetration. nih.gov
As the first strong ophthalmic steroid to be developed in over three decades, difluprednate has been a subject of considerable research. researchgate.nettandfonline.com Studies have demonstrated its superior anti-inflammatory activity compared to other corticosteroids like betamethasone (B1666872) in animal models of uveitis. nih.gov Its efficacy in reducing postoperative ocular inflammation and pain has been established in numerous clinical trials. researchgate.nettandfonline.com
Characterization of 21-Desacetyl-21-dehydro Difluprednate as a Key Derivative/Metabolite in Research
Upon topical administration to the eye, difluprednate undergoes rapid metabolism. A key step in this metabolic cascade is the deacetylation at the 21-position, which leads to the formation of its primary active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB). drugbank.comnih.govhpfb-dgpsa.ca This compound is also referred to as 21-desacetyl difluprednate. veeprho.compharmaffiliates.comkmpharma.in
Below is a data table summarizing key information about difluprednate and its primary active metabolite.
| Compound Name | Abbreviation | Chemical Formula | Role |
| Difluprednate | DFBA | C27H34F2O7 | Parent Compound |
| 6α,9-difluoroprednisolone 17-butyrate | DFB | C25H32F2O6 | Active Metabolite |
Rationale for Dedicated Academic Investigation of this compound
Furthermore, studying the pharmacokinetics of DFB, including its formation, distribution in ocular tissues, and subsequent metabolism, provides critical insights into the duration of action and potential for local effects of difluprednate. tandfonline.comnih.govdrugbank.comresearchgate.net Research into DFB also allows for a more nuanced understanding of the structure-activity relationships within this class of fluorinated corticosteroids. By isolating and characterizing the activity of the metabolite, researchers can better design future glucocorticoid derivatives with optimized therapeutic profiles. The study of such key metabolites is a fundamental aspect of modern drug development, ensuring a comprehensive understanding of a drug's behavior in vivo.
Structure
3D Structure
Properties
Molecular Formula |
C25H30F2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H30F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,13,15-16,18-19,30H,4-5,7,9,11-12H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
GEAYEWFSKGKPPS-MXHGPKCJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)C=O |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)C=O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 21 Desacetyl 21 Dehydro Difluprednate
Retrosynthetic Analysis and Key Precursors of 21-Desacetyl-21-dehydro Difluprednate (B1670567)
A retrosynthetic analysis of 21-Desacetyl-21-dehydro Difluprednate reveals that its synthesis is intrinsically linked to that of its parent compound, Difluprednate. The primary disconnection points involve the modifications at the C-21 position—the dehydro (aldehyde) group and the preceding desacetyl (hydroxyl) intermediate. Further disconnection leads back to the core structure of Difluprednate and its key precursors.
The synthesis of Difluprednate itself can commence from readily available and cost-effective steroid raw materials, such as hydrocortisone-21-acetate. google.com An alternative starting point is 9α-hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD), a product of sterol fermentation. google.com
A typical synthetic pathway starting from hydrocortisone-21-acetate involves several key transformations: google.com
Dehydration: Introduction of a double bond at the C-9(11) position by eliminating the 11β-hydroxyl group.
Esterification: Butyric esterification at the C-17α hydroxyl group.
Fluorination: Introduction of fluorine atoms at the C-6α and C-9α positions. This is a critical step that enhances the glucocorticoid activity.
Dehydrogenation: Introduction of a double bond at the C-1(2) position to form the characteristic pregna-1,4-diene-3,20-dione structure. google.com
Once Difluprednate is synthesized, two final steps are required to obtain this compound:
Selective Deacetylation: Removal of the acetate (B1210297) group at the C-21 position to yield the 21-hydroxyl intermediate, known as 21-Desacetyl Difluprednate.
Dehydrogenation/Oxidation: Oxidation of the newly formed C-21 hydroxyl group to an aldehyde.
The key precursors in this synthetic sequence are outlined in the table below.
| Precursor Name | Chemical Formula | Role in Synthesis |
| Hydrocortisone-21-acetate | C₂₃H₃₂O₆ | Common starting material for Difluprednate synthesis. google.com |
| 9α-Hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD) | C₁₉H₂₄O₃ | Alternative starting material from sterol fermentation. google.com |
| 4,9(11)-Pregnadiene-17α,21-dihydroxy-3,20-dione-21-acetate | C₂₃H₃₀O₅ | Key intermediate after dehydration of the C-11 hydroxyl group. google.com |
| Difluprednate | C₂₇H₃₄F₂O₇ | The immediate precursor before final modifications at C-21. |
| 21-Desacetyl Difluprednate | C₂₅H₃₂F₂O₆ | The intermediate formed after selective deacetylation of Difluprednate. veeprho.com |
Methodologies for the Introduction of Dehydro Modifications
The term "dehydro modification" in steroid synthesis can refer to the introduction of carbon-carbon double bonds or the oxidation of a hydroxyl group to a carbonyl group. In the context of this compound, it refers to the oxidation of the C-21 hydroxyl group. However, the synthesis of the core steroid structure also involves crucial dehydrogenation steps to create C=C bonds.
Δ¹-Dehydrogenation: The introduction of a double bond between C-1 and C-2 is a common modification in synthetic glucocorticoids that enhances anti-inflammatory activity. This can be achieved chemically through reactions like selenoxide elimination or through microbial biotransformations using bacteria such as Rhodococcus strains. nih.gov
Δ⁹⁽¹¹⁾-Dehydrogenation: The formation of a double bond between C-9 and C-11 is a key step when starting from precursors like hydrocortisone. google.com This is typically achieved by dehydration of the C-11 hydroxyl group, often using an agent like methanesulfonyl chloride in the presence of a base. google.comacs.org
C-21 Dehydrogenation (Oxidation): The final step in the synthesis of the target compound is the oxidation of the C-21 primary alcohol of 21-Desacetyl Difluprednate to an aldehyde. This requires mild and selective oxidizing agents to prevent over-oxidation to a carboxylic acid or cleavage of the side chain. Common reagents for such transformations include:
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Swern oxidation (using oxalyl chloride/DMSO)
Selective Deacetylation Pathways at the C-21 Position
Difluprednate contains two ester groups: a butyrate (B1204436) at the sterically hindered tertiary C-17α position and an acetate at the primary C-21 position. The synthesis of this compound requires the selective removal of the C-21 acetate without cleaving the C-17 butyrate.
The difference in steric hindrance and electronic environment of the two esters allows for selective hydrolysis. The primary C-21 acetate is significantly more susceptible to cleavage than the tertiary C-17 butyrate.
Methods for Selective Deacetylation:
Mild Alkaline Hydrolysis: Controlled hydrolysis using mild bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent such as methanol (B129727) can selectively cleave the C-21 acetate. The reaction conditions (temperature, time, and base concentration) must be carefully optimized to prevent the slower hydrolysis of the C-17 butyrate.
Enzymatic Deacetylation: Biocatalytic methods offer high selectivity. Certain esterase enzymes can be employed to specifically hydrolyze the C-21 ester. For instance, esterases from microorganisms like Clostridium sporogenes have been shown to have action on the C-21 position of steroids. nih.gov While often used for acetylation, the corresponding esterase activity can be harnessed for deacetylation under appropriate conditions.
The reverse reaction, selective acetylation of the C-21 hydroxyl group, is also a well-established process in steroid synthesis, often employing acetic anhydride (B1165640) with a catalyst. google.com Understanding these selective acetylation methods provides insight into the principles governing the reverse deacetylation reaction.
Stereochemical Control and Regioselectivity in Steroid Synthesis
The biological activity of corticosteroids is critically dependent on their specific three-dimensional structure. Therefore, achieving precise stereochemical and regiochemical control during synthesis is paramount. The synthesis of Difluprednate and its derivatives involves several steps where such control is crucial.
Fluorination at C-6 and C-9: The introduction of two fluorine atoms significantly enhances potency. The 6α-fluoro group is typically introduced via an electrophilic fluorinating agent on an enolized intermediate. The 9α-fluoro group is often installed by the ring-opening of a 9,11β-epoxide with a fluoride (B91410) source, which proceeds with inversion of configuration.
Control of the C-17 Side Chain: The stereochemistry at C-17, which bears the hydroxyl (later butyrate ester) and the acetyl-keto side chain, is established from the natural steroid precursor and must be maintained throughout the synthesis.
Regioselectivity of Reactions: Many reactions must be regioselective. For example, Δ¹-dehydrogenation must occur between C-1 and C-2 without affecting other parts of the steroid nucleus. Similarly, the esterification, deacetylation, and oxidation steps must selectively target the C-17 and C-21 positions. Enzymatic modifications are particularly valuable for achieving high regioselectivity in steroid transformations, such as hydroxylation at specific carbon atoms. rsc.orgmdpi.com
The table below summarizes key stereoselective and regioselective steps.
| Reaction Step | Position(s) | Type of Control | Method/Reagent Example |
| Introduction of Fluorine | C-6 | Stereoselective | Electrophilic fluorination of an enol ether (e.g., using Selectfluor). google.com |
| Introduction of Fluorine | C-9 | Stereoselective | Ring-opening of a 9,11β-epoxide with HF. |
| Dehydrogenation | C-1, C-2 | Regioselective | Microbial dehydrogenation (Rhodococcus) or chemical methods (DDQ). nih.gov |
| Deacetylation | C-21 | Regioselective | Mild alkaline hydrolysis (K₂CO₃/Methanol). |
Synthesis of Deuterium-Labeled this compound for Research Applications
Deuterium-labeled compounds are invaluable tools in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis by mass spectrometry. The synthesis of a deuterium-labeled version of this compound can be achieved by introducing deuterium (B1214612) atoms at positions that are metabolically stable.
Strategies for Deuterium Labeling:
Using Deuterated Reagents: One of the most direct methods is to use deuterated reagents during the synthesis. For the final oxidation step from 21-Desacetyl Difluprednate, if a reduction-oxidation sequence were used, a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) could introduce deuterium. nih.gov
H-D Exchange Reactions: Protons on carbons adjacent to carbonyl groups can be exchanged for deuterium under basic or acidic conditions in the presence of a deuterium source like deuterium oxide (D₂O). This could potentially label positions C-2, C-4, or C-16 in the steroid nucleus. Catalytic methods, such as using Pd/C in D₂O, can facilitate selective H-D exchange. nih.gov
Starting from Labeled Precursors: A more complex but precise approach involves synthesizing one of the key precursors with deuterium labels incorporated. For example, a deuterated butyric anhydride could be used for the C-17 esterification, leading to a labeled side chain.
A common strategy for labeling a related aldehyde involved the reduction of an alkyne intermediate with lithium aluminum deuteride followed by quenching with deuterium oxide to achieve specific labeling patterns. nih.gov For the target molecule, a practical approach would be to introduce deuterium at the C-21 position. This could be accomplished by oxidizing the C-21 hydroxyl to an aldehyde and then performing a reduction with a deuterated hydride reagent, followed by re-oxidation, though this is a circuitous route. A more direct method would be to use a labeled oxidizing agent if available or to establish the label early in the synthesis on the C-21 precursor.
Molecular and Cellular Pharmacology of 21 Desacetyl 21 Dehydro Difluprednate
Glucocorticoid Receptor (GR) Binding Kinetics and Affinity
DFB exhibits a high binding affinity for the glucocorticoid receptor (GR), which is a key determinant of its potent anti-inflammatory activity. The affinity of DFB for the GR has been shown to be significantly greater than that of other corticosteroids, such as prednisolone (B192156). nih.gov
While specific kinetic parameters like association (Kon) and dissociation (Koff) rates for the binding of DFB to the GR are not extensively reported in publicly available literature, the equilibrium dissociation constant (Ki) provides a measure of its high affinity. A lower Ki value indicates a stronger binding affinity. One study reported the Ki value for DFB to be 6.1 x 10-11 mol/L. nih.gov
The structural features of DFB, including fluorination at the 6α and 9α positions, contribute to this enhanced receptor binding affinity. nih.gov This high affinity allows for the activation of the GR at lower concentrations, leading to a potent pharmacological response.
Table 1: Glucocorticoid Receptor Binding Affinity of DFB and Other Corticosteroids
| Compound | Ki (mol/L) | Relative Binding Affinity vs. Prednisolone |
| DFB (21-Desacetyl Difluprednate) | 6.1 x 10-11 | ~56 times higher |
| Difluprednate (B1670567) (DFBA) | 7.8 x 10-10 | - |
| Betamethasone (B1666872) Sodium Phosphate (B84403) | 8.4 x 10-8 | - |
| Prednisolone | 3.4 x 10-9 | 1 |
Data compiled from available research. The relative binding affinity is an approximation based on comparative studies.
Mechanisms of GR Activation and Downstream Signaling Pathways
As a potent glucocorticoid, DFB activates the GR through a well-established mechanism. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs). nih.gov
The binding of DFB to the ligand-binding domain of the GR induces a conformational change in the receptor. This change leads to the dissociation of the HSPs and other associated proteins. The activated DFB-GR complex then translocates into the nucleus. nih.gov
Once in the nucleus, the DFB-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding can either upregulate (transactivation) or downregulate (transrepression) gene transcription, leading to the modulation of various cellular processes, including the inflammatory response. nih.govnih.gov
The downstream signaling pathways affected by GR activation are numerous and complex. A primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov This inhibition reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Transactivation and Transrepression Modulatory Effects
The therapeutic effects of glucocorticoids are largely attributed to transrepression, where the GR interferes with the activity of pro-inflammatory transcription factors. In contrast, many of the adverse effects are thought to be mediated by transactivation, which involves the direct binding of the GR to GREs to upregulate gene expression. nih.govnih.gov
While specific studies detailing the transactivation and transrepression profile of DFB are limited, its high potency suggests robust activity through both pathways. The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation is an area of active research, aiming to separate the desired anti-inflammatory effects from unwanted side effects. nih.gov The extent to which DFB exhibits such dissociation is not yet fully characterized in the available literature.
Cellular Permeability and Intracellular Localization in Research Models
The parent drug, Difluprednate, is formulated to have enhanced lipophilicity, which facilitates its penetration through cellular membranes. nih.gov Following administration, it readily enters cells and is rapidly converted to its active metabolite, DFB.
Studies in rabbit models have shown that after ocular administration of Difluprednate, DFB accumulates in anterior segment structures of the eye, while being undetectable in the blood. nih.gov This indicates efficient cellular uptake and localized activity.
The intracellular localization of DFB is dictated by the location of its target, the GR. Prior to ligand binding, the GR is predominantly located in the cytoplasm. Upon binding to DFB, the activated complex translocates to the nucleus to exert its effects on gene expression. nih.gov
Gene Expression Modulation and Proteomic Profiling in Target Cells
It is expected that DFB would upregulate the expression of anti-inflammatory genes, such as those encoding for lipocortin-1 and other inhibitors of inflammatory pathways. Conversely, it would downregulate the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., interleukins, tumor necrosis factor-alpha), chemokines, and enzymes involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Interaction with Other Nuclear Receptors and Signaling Systems (Preclinical)
Preclinical studies specifically investigating the interaction of DFB with other nuclear receptors are not extensively documented. Glucocorticoids can sometimes exhibit cross-reactivity with other steroid hormone receptors, such as the mineralocorticoid, progesterone, and androgen receptors, although modern synthetic glucocorticoids are generally designed for higher selectivity to the GR.
The primary mechanism of action of DFB is considered to be mediated through the GR. Any potential off-target effects through interactions with other nuclear receptors or signaling systems at therapeutic concentrations have not been a prominent feature in the available preclinical and clinical data for Difluprednate and its active metabolite. nih.gov
Preclinical Pharmacokinetics and Metabolism of 21-Desacetyl Difluprednate
This article details the preclinical pharmacokinetic and metabolic profile of 21-Desacetyl Difluprednate, a primary active metabolite of the corticosteroid Difluprednate. The focus is exclusively on studies conducted in non-human biological systems, providing a comprehensive overview of its absorption, distribution, metabolic fate, and excretion based on available scientific research.
Preclinical Pharmacokinetics and Metabolism Studies Non Human Biological Systems
Following administration of the parent compound, Difluprednate (B1670567) (DFBA), into the eye, it is rapidly converted to its active metabolite, 21-Desacetyl Difluprednate, also known as 6α, 9-difluoroprednisolone 17-butyrate (DFB). novartis.com Preclinical studies, primarily in rabbit models, have elucidated the pharmacokinetic journey of this key metabolite.
Upon formation in ocular tissues, 21-Desacetyl Difluprednate (DFB) exhibits rapid and extensive distribution within the anterior segment of the eye. Following a single instillation of a 0.05% Difluprednate emulsion in rabbits, concentrations of the parent drug were generally below the limit of quantitation in ocular tissues. arvojournals.org Instead, the active metabolite, DFB, was readily measured. arvojournals.org
The highest concentrations of DFB were observed in the cornea, followed by the iris/ciliary body and the aqueous humor. arvojournals.org The time to reach maximum concentration (Tmax) varied across these tissues, occurring at approximately 0.25 hours in the cornea, 0.5 hours in the iris/ciliary body, and 1 hour in the aqueous humor. arvojournals.org Studies measuring radioactivity after administration of tritium-labeled Difluprednate, which accounts for the parent drug and all its metabolites, found the highest levels in the cornea, followed by the iris/ciliary body, conjunctiva, anterior retina/choroid, sclera, and aqueous humor. arvojournals.org Some radioactivity was also detected in the posterior retina/choroid, indicating that the drug and/or its metabolites can reach the back of the eye. arvojournals.org
Systemic absorption of DFB following ocular administration is limited. In rabbits, no quantifiable levels of DFB were found in the blood after a single ocular instillation. fda.gov
Table 1: Peak Concentrations (Cmax) and Time to Peak (Tmax) of 21-Desacetyl Difluprednate (DFB) in Rabbit Ocular Tissues
| Ocular Tissue | Cmax | Tmax |
| Cornea | 2198.78 ± 861.81 ng/g | 0.25 hours |
| Iris/Ciliary Body | 277.52 ± 32.86 ng/g | 0.5 hours |
| Aqueous Humor | 39.09 ± 31.66 ng/mL | 1.0 hours |
| Aqueous Humor | 43.996 ng/mL | 1.0 hours |
| Data from a separate study measuring DFB concentration in the aqueous humor. arvojournals.org |
The metabolic journey begins with the rapid transformation of the parent drug, Difluprednate (DFBA), into 21-Desacetyl Difluprednate (DFB). fda.gov This initial step is then followed by further biotransformations of DFB into other metabolites.
In rabbit ocular tissues, DFB is further converted to 17-debutylated DFB (DF). fda.govnih.gov Additionally, a novel metabolite, identified as de-17-side chain-glucocorticoid metabolite (DF21C), has been found. nih.gov This metabolite is formed through the scission of the 17-side chain, a previously unknown metabolic pathway for glucocorticoids. nih.gov Studies at 0.5 and 2 hours after instillation did not detect the parent compound DFBA in the cornea, aqueous humor, or iris/ciliary body, but did identify the metabolites DFB, DF, and DF21C. nih.gov
The conversion of Difluprednate (DFBA) to its primary active metabolite, 21-Desacetyl Difluprednate (DFB), is a rapid hydrolysis reaction. This deacetylation at the 21-position is mediated by endogenous tissue esterases present in the eye. drugbank.com
Beyond the initial deacetylation, 21-Desacetyl Difluprednate (DFB) undergoes further biotransformation. The identified pathways include debutylation at the 17-position to form the metabolite DF and a side-chain cleavage reaction to form DF21C. fda.govnih.gov The metabolite DF21C exhibits significantly weaker glucocorticoid receptor binding affinity, approximately 1000-fold less than that of DFBA and DFB, rendering it largely inactive. nih.gov
Table 2: Identified Metabolites of Difluprednate in Rabbit Ocular Tissues
| Abbreviation | Full Name | Metabolic Pathway |
| DFB | 21-Desacetyl Difluprednate (6α, 9-difluoroprednisolone 17-butyrate) | Deacetylation of DFBA |
| DF | 17-debutylated DFB | Debutylation of DFB |
| DF21C | de-17-side chain-glucocorticoid metabolite | Scission of 17-side chain from DFB |
Preclinical studies in rabbits show that after ocular administration, the radioactivity from labeled Difluprednate and its metabolites, including 21-Desacetyl Difluprednate, is effectively eliminated from the body. Following a single dose, the compound and its metabolites were cleared from ocular tissues within 24 hours. fda.gov There is no tendency for accumulation in ocular tissues even after repeated instillations. arvojournals.org
The primary routes of excretion are via the feces and urine. arvojournals.org After a single instillation in rabbits, 78.5% of the administered radioactivity was excreted within 24 hours. drugbank.com Over a period of 168 hours (7 days), the total excretion reached 99.5% of the dose, with the majority being excreted in the feces. arvojournals.orgfda.gov
Specific data on the in vitro metabolic stability (e.g., half-life in liver microsomes or hepatocytes) or enzyme induction/inhibition potential of 21-Desacetyl Difluprednate are not detailed in the reviewed literature. However, in vitro assays have been used to determine the pharmacological activity of the metabolites. An in vitro glucocorticoid receptor binding assay using rat liver demonstrated that the metabolite DF21C has a very weak affinity for the receptor, approximately 100- to 10,000-fold less than the parent compound, Difluprednate. fda.gov
Structure Activity Relationship Sar and Computational Studies
Impact of Steroid Backbone Modifications on Glucocorticoid Receptor Binding
The fundamental pregnane (B1235032) steroid backbone is the essential scaffold for GR binding, but specific modifications are critical for conferring high affinity and potency. Over decades of research, several key structural alterations to the basic cortisol structure have been identified that dramatically enhance glucocorticoid activity.
A-Ring Modifications : The introduction of a double bond between carbons 1 and 2 (the Δ¹-unsaturation) in the A-ring, as is present in the prednisolone (B192156) family and its derivatives like Difluprednate (B1670567), is a crucial modification. This change flattens the A-ring, which optimally positions the C3-ketone group for a critical hydrogen bond interaction with the side chains of residues such as Arginine 611 and Glutamine 570 in the GR's ligand-binding domain. mdpi.com This enhanced interaction significantly increases binding affinity compared to the saturated A-ring of cortisol. rcsb.org
B-Ring and C-Ring Halogenation : The addition of fluorine atoms at specific positions has a profound impact on potency. Difluprednate, and by extension its derivatives, features fluorination at both the C6α and C9α positions.
The 9α-fluoro group is a common feature in potent glucocorticoids like Dexamethasone. It increases receptor affinity through favorable electronic and steric effects and also enhances metabolic stability.
The 6α-fluoro group further amplifies glucocorticoid activity. This substitution can influence the conformation of the steroid backbone and enhance lipophilicity, which can contribute to improved receptor binding and tissue penetration. researchgate.net
These backbone modifications collectively create a rigid and sterically optimized structure that fits snugly within the hydrophobic confines of the GR ligand-binding pocket, establishing a foundation for the high-potency characteristic of the Difluprednate family of compounds.
Table 1: Effect of Steroid Backbone Modifications on Relative Glucocorticoid Receptor Binding Affinity (RBA)
Compound Key Backbone Modifications Relative Binding Affinity (RBA) vs. Dexamethasone Primary SAR Contribution Cortisol None (Natural Backbone) ~10-20% Baseline affinity, flexible A-ring. rcsb.org Prednisolone Δ¹-unsaturation ~40-50% Flattens A-ring, improving C3-ketone interaction. guidetopharmacology.org Dexamethasone Δ¹-unsaturation, 9α-fluoro, 16α-methyl 100% (Reference) Combined effects of A-ring planarity and electronic/steric enhancements from substitutions. Difluprednate Δ¹-unsaturation, 6α-fluoro, 9α-fluoro Significantly >100% Dual halogenation at C6 and C9 dramatically increases potency over single substitutions.
Role of C-21 and Other Functional Groups in Receptor Selectivity and Potency
While the steroid backbone provides the foundational affinity, the functional groups appended to it, particularly at the C-17 and C-21 positions, are critical for fine-tuning potency and receptor selectivity.
The C-17 and C-21 side chain of glucocorticoids extends into a specific region of the GR binding pocket. The C-20 ketone and the C-21 hydroxyl group of cortisol and prednisolone form a key hydrogen bond network with residues such as Threonine 739. mdpi.com Esterification at C-17 and C-21 is a common strategy to increase lipophilicity and potency. Difluprednate itself is a C-17 butyrate (B1204436), C-21 acetate (B1210297) diester.
In the case of 21-Desacetyl-21-dehydro Difluprednate, two specific modifications from the parent compound are present:
21-Desacetylation : The acetate group at C-21 is removed. This metabolic step first yields 21-desacetyl difluprednate, which possesses a free hydroxyl group at C-21, a classic feature required for GR interaction.
21-Dehydrogenation : The C-21 hydroxyl group is then oxidized to an aldehyde. The role of a C-21 aldehyde in GR binding is less characterized than the canonical hydroxyl group. The C-21 hydroxyl group is known to act as a hydrogen bond donor. An aldehyde at this position would primarily function as a hydrogen bond acceptor. This change in hydrogen bonding capacity would alter the interaction with the receptor pocket, potentially modulating the compound's binding affinity and efficacy. While the C21-hydroxyl function has historically been considered essential for activity, the polar nature of the aldehyde group may allow it to maintain some level of interaction with the receptor. oup.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucocorticoid Analogs
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For glucocorticoid analogs, QSAR models are developed to predict GR binding affinity and transactivation or transrepression activity based on a set of calculated molecular descriptors. uni-ruse.bg
These models have shown that the binding affinity of steroids to the GR is heavily influenced by a combination of electronic, steric, and hydrophobic factors. researchgate.net Key descriptors often found in glucocorticoid QSAR models include:
Lipophilicity (log P) : There is generally a positive correlation between lipophilicity and GR binding affinity. Halogenation and esterification, as seen in the Difluprednate series, increase log P, which favors partitioning into the hydrophobic ligand-binding pocket. researchgate.net
Electronic Descriptors : Parameters such as dipole moment and the energies of frontier molecular orbitals (HOMO/LUMO) can quantify the electronic properties of the molecule, which are critical for forming specific interactions like hydrogen bonds and other polar contacts within the receptor.
A typical QSAR model for GR binding might take a form where the logarithmic relative binding affinity (log RBA) is a function of these descriptors. While a specific, validated QSAR model for 21-dehydro analogs of Difluprednate is not publicly available, the principles derived from broader glucocorticoid models can be applied. The introduction of the C-21 aldehyde in this compound would alter local electronic properties and polarity, factors that would need to be accounted for in a predictive QSAR model.
Table 2: Key Descriptors in Glucocorticoid QSAR Models and Their General Impact
Descriptor Class Specific Example General Correlation with GR Binding Affinity Relevance to this compound Hydrophobicity log P (Octanol-Water Partition Coefficient) Positive The steroid backbone and C6/C9 fluorine atoms confer high lipophilicity. Steric/Topological Van der Waals Surface Area Optimal range required for good fit The overall shape is defined by the rigid steroid nucleus, which fits well in the receptor. oup.com Electronic Dipole Moment Complex; influences solubility and specific polar interactions The C-21 aldehyde introduces a significant local dipole, altering interaction potential. Structural Keys Presence/absence of 9α-halogen Positive indicator The 9α-fluoro group is a key feature contributing to high potency.
Molecular Docking and Dynamics Simulations of this compound with GR
While specific molecular docking and dynamics simulation studies for this compound are not extensively published, its probable binding mode can be inferred from the numerous crystal structures of the GR ligand-binding domain (LBD) complexed with other potent glucocorticoids like Dexamethasone and Fluticasone Furoate (PDB IDs: 1P93, 7PRV). guidetopharmacology.orgrcsb.org
These studies reveal a well-defined binding pocket where the steroid is anchored through a series of specific hydrogen bonds and extensive hydrophobic interactions. The binding orientation is highly conserved:
The A-ring is positioned near residues Arg611 and Gln570, with the C3-ketone acting as a crucial hydrogen bond acceptor. mdpi.com
The C- and D-rings , along with the C-17 and C-21 side chains, are oriented toward the activation function 2 (AF-2) helix (Helix 12) of the receptor.
The 11β-hydroxyl group , an essential feature for agonist activity, forms a hydrogen bond with residues such as Gln570 and Asn564.
Table 3: Predicted Interactions between this compound and Key GR Binding Site Residues
Functional Group on Ligand Key Interacting GR Residue(s) Predicted Interaction Type C3-Ketone Arg611, Gln570 Hydrogen Bond 6α-Fluoro Hydrophobic Pocket Residues Van der Waals / Hydrophobic 9α-Fluoro Hydrophobic Pocket Residues Van der Waals / Hydrophobic 11β-Hydroxyl Asn564, Gln570 Hydrogen Bond C17-Butyrate Hydrophobic Pocket Residues Van der Waals / Hydrophobic C20-Ketone Thr739 Hydrogen Bond C21-Aldehyde Thr739 or other polar residues Hydrogen Bond (Acceptor)
Pharmacophore Modeling and Ligand Design Principles
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For GR agonists, a well-defined pharmacophore can be constructed based on the crystal structures of ligand-receptor complexes.
The key features of the GR agonist pharmacophore include:
Two Hydrogen Bond Acceptors : The C3-ketone and the C20-ketone are essential hydrogen bond acceptors.
One Hydrogen Bond Donor : The 11β-hydroxyl group is a critical hydrogen bond donor.
A Hydrophobic Core : The rigid steroid backbone serves as a hydrophobic scaffold that fits within the nonpolar regions of the binding pocket.
A C-21 Polar Feature : Traditionally, this is a hydrogen bond donor (hydroxyl), but it can also be an acceptor. The presence of a polar group at C-21 is important for anchoring the side chain.
Optional Hydrophobic/Halogen Features : Specific regions corresponding to the C6, C9, and C17 positions can be occupied by hydrophobic or halogenated groups to increase affinity.
The structure of this compound fits this pharmacophore model. It possesses the requisite steroid scaffold, the C3-ketone, the 11β-hydroxyl, and the C20-ketone. Its C-21 aldehyde provides the required polar feature at that position, albeit with different hydrogen bonding properties than a hydroxyl group. The 6α- and 9α-fluoro groups map onto the optional halogen feature sites, and the C17-butyrate ester maps onto a hydrophobic region, consistent with the design principles for highly potent glucocorticoids. This adherence to the core pharmacophoric features explains its ability to bind to the glucocorticoid receptor.
Analytical Methodologies for 21 Desacetyl 21 Dehydro Difluprednate in Research
Development of Chromatographic Methods (HPLC, LC-MS/MS) for Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the quantification of 21-Desacetyl-21-dehydro Difluprednate (B1670567). These methods are essential for monitoring the purity of Difluprednate during synthesis and in final formulations. researchgate.netnih.gov
Research efforts have focused on developing stability-indicating HPLC methods that can separate Difluprednate from its potential degradation products, including 21-Desacetyl-21-dehydro Difluprednate. researchgate.net A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. nih.gov For instance, a rapid and validated HPLC-UV method was developed to monitor the synthesis of Difluprednate and its by-products. nih.gov This method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, allowing for effective separation and quantification. nih.gov
LC-MS/MS methods offer enhanced sensitivity and selectivity, which is particularly valuable when analyzing complex biological samples or when very low levels of the impurity need to be quantified. researchgate.net These high-throughput methods are crucial for detailed pharmacokinetic studies and can simultaneously quantify multiple drug molecules, including Difluprednate and its metabolites, in ocular tissues. researchgate.net
Table 1: Example HPLC Method Parameters for Analysis of Difluprednate and Related Substances
| Parameter | Condition | Source |
|---|---|---|
| Column | Kinetex C18 (150 × 4.60 mm; 5 µm) | nih.gov |
| Mobile Phase | Phosphate buffer (pH 6) and Acetonitrile (50:50 v/v) | nih.gov |
| Flow Rate | 1.2 mL/min | nih.gov |
| Detection | UV at 240 nm | nih.gov |
| Column Temp. | 40°C | nih.gov |
Spectroscopic Characterization Techniques (NMR, Mass Spectrometry) in Research Settings
The definitive identification and structural elucidation of impurities like this compound rely on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools used in research to characterize the exact structure of by-products formed during the synthesis of Difluprednate. researchgate.netnih.gov
In a multi-technique approach, LC/MS and NMR are combined to analyze the mixture of compounds resulting from the Difluprednate synthesis. nih.gov Mass spectrometry provides critical information about the molecular weight of the impurity and its fragments, aiding in its initial identification. High-resolution mass spectrometry can yield the elemental composition, further confirming the molecular formula.
NMR spectroscopy provides detailed information about the atomic structure of the molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations in 1D and 2D NMR spectra, researchers can confirm the loss of the acetyl group and the formation of a ketone at the C-21 position, which are the defining structural features of this compound. This combined approach is essential for unambiguously distinguishing it from other regional isomers and related impurities. nih.gov
Bioanalytical Method Validation for Complex Biological Matrices (e.g., Aqueous Humor, Tissues from Animal Models)
To understand the behavior of a drug and its metabolites in vivo, it is crucial to develop and validate bioanalytical methods for complex matrices. For ophthalmic drugs like Difluprednate, this involves analyzing tissues such as the aqueous humor, cornea, and conjunctiva. nih.govnih.gov Research in animal models, such as New Zealand rabbits, is common for these studies. nih.govnih.gov
Validated HPLC and LC-MS/MS methods are used to quantify Difluprednate's active metabolite in these ocular tissues. researchgate.netnih.gov A study determining the concentration of Difluprednate's active metabolite in rabbit aqueous humor, cornea, and conjunctiva utilized a validated HPLC method with a lower limit of detection of 4 ng/mL in the aqueous humor. nih.gov
Validation of these methods is performed according to stringent guidelines to ensure reliability. Key validation parameters include:
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Linearity: The response of the method is proportional to the concentration of the analyte over a given range.
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.
Recovery: The efficiency of the extraction process from the biological matrix. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
A high-throughput LC-MS/MS method was developed for the simultaneous quantification of twenty-seven different drug molecules, including Difluprednate, in rabbit aqueous humor and cornea, demonstrating drug recovery of ≥79% from aqueous humor. researchgate.net
Table 2: Bioanalytical Method Performance Example
| Parameter | Matrix | Method | Finding | Source |
|---|---|---|---|---|
| Analyte | Difluprednate Active Metabolite | HPLC | Lower Limit of Detection: 4 ng/mL | nih.gov |
| Matrix | Aqueous Humor (Rabbit) | HPLC | Measurable levels quantified | nih.gov |
| Analyte | Difluprednate | LC-MS/MS | Drug Recovery: ≥79% | researchgate.net |
| Matrix | Aqueous Humor (Rabbit) | LC-MS/MS | Method validated for simultaneous quantification | researchgate.net |
Application of Reference Standards and Impurity Profiling in Academic Research
Impurity profiling is a critical component of drug development and quality control. pharmaffiliates.com The process involves the identification and quantification of all impurities present in an API. synthinkchemicals.com For Difluprednate, this includes process-related impurities that arise during synthesis and degradation products that form during storage. researchgate.net
The availability of well-characterized reference standards is a prerequisite for accurate impurity profiling. axios-research.comsynzeal.com this compound is available as a chemical reference standard used for analytical method development, validation, and quality control applications. axios-research.com These standards allow for the positive identification of impurities in chromatographic analyses by comparing, for example, retention times. They are also essential for creating calibration curves to accurately quantify the level of the impurity.
Regulatory guidelines require that impurities above a certain threshold be identified and characterized. researchgate.net Therefore, academic and industrial research focuses on developing comprehensive analytical methods, such as the HPLC method described in a patent for detecting related substances in Difluprednate, to ensure that all relevant impurities are controlled within acceptable limits. google.com This ensures the quality, safety, and efficacy of the final pharmaceutical product.
Preclinical Pharmacodynamics and Efficacy in Controlled Animal Models
Anti-inflammatory Efficacy in Specific Disease Models (e.g., Ocular Inflammation in Rabbits/Rats)
The anti-inflammatory potency of Difluprednate (B1670567), and by extension its active metabolite, has been substantiated in various preclinical models of ocular inflammation. In studies involving rabbits and rats, topical application of Difluprednate ophthalmic emulsion demonstrated a significant and dose-dependent inhibition of inflammatory responses. nih.govselleckchem.com
In a rabbit model of bovine serum albumin-induced uveitis, Difluprednate was shown to suppress inflammation in a dose-dependent manner. nih.gov Similarly, in endotoxin-induced uveitis in rats, Difluprednate also exhibited a dose-dependent inhibitory effect on inflammation. nih.gov The concentrations of 0.01% and 0.05% of Difluprednate showed a statistically significant reduction in inflammation compared to saline. nih.gov
Further studies in a rabbit paracentesis model, which induces postoperative ocular inflammation, found that Difluprednate was effective in mitigating the inflammatory cascade. portico.org These controlled animal models provide robust evidence for the potent anti-inflammatory activity of the active metabolite in ocular tissues.
Immunomodulatory Effects in In Vitro and Ex Vivo Systems
The immunomodulatory effects of corticosteroids are primarily mediated through their interaction with glucocorticoid receptors. The active metabolite of Difluprednate, 6α,9-difluoroprednisolone 17-butyrate (DFB), has demonstrated a high binding affinity for these receptors. selleckchem.com This strong receptor binding is indicative of its potent immunomodulatory and anti-inflammatory activity. selleckchem.com
While specific in vitro and ex vivo studies focusing solely on the immunomodulatory effects of the 21-desacetyl metabolite are not extensively detailed in the available literature, the mechanism of action for corticosteroids is well-established. They are known to inhibit the inflammatory response by inducing phospholipase A2 inhibitory proteins, known as lipocortins. nih.gov These proteins, in turn, control the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. nih.gov This fundamental mechanism underlies the immunomodulatory effects observed with Difluprednate and its active metabolite.
Comparative Pharmacodynamic Studies with Parent Difluprednate and Other Corticosteroids in Animal Models
Comparative preclinical studies have consistently highlighted the potent anti-inflammatory effects of Difluprednate relative to other corticosteroids. In animal models of uveitis, 0.05% Difluprednate demonstrated statistically superior anti-inflammatory activity when compared to 0.1% betamethasone (B1666872). nih.govselleckchem.com
In a study on experimental melanin (B1238610) protein-induced uveitis in rats, bovine serum albumin-induced uveitis in rabbits, and endotoxin-induced uveitis in rats, Difluprednate suppressed uveitis in all three models in a dose-dependent fashion. nih.gov Notably, the 0.05% concentration of Difluprednate exhibited a statistically superior anti-inflammatory effect compared to 0.1% betamethasone in all models. nih.gov
Comparative Anti-Inflammatory Efficacy in Animal Models of Uveitis
| Compound and Concentration | Animal Model | Outcome | Reference |
|---|---|---|---|
| Difluprednate 0.05% | Rat (Endotoxin-Induced Uveitis) | Statistically superior to Betamethasone 0.1% | nih.gov |
| Difluprednate 0.05% | Rabbit (Bovine Serum Albumin-Induced Uveitis) | Statistically superior to Betamethasone 0.1% | nih.gov |
| Difluprednate 0.05% | Rat (Melanin Protein-Induced Uveitis) | Statistically superior to Betamethasone 0.1% | nih.gov |
Biomarker Analysis in Preclinical Efficacy Studies
Preclinical studies have utilized various biomarkers to quantify the anti-inflammatory effects of Difluprednate. A key biomarker assessed in models of ocular inflammation is the concentration of protein in the aqueous humor, which is an indicator of blood-aqueous barrier breakdown. In endotoxin-induced uveitis in rats, Difluprednate was shown to significantly reduce protein concentration in the aqueous humor in a dose-dependent manner. nih.gov
Furthermore, in a rabbit model of retinal laser photocoagulation-induced inflammation, topical application of Difluprednate was effective in reducing the levels of several inflammatory and angiogenic cytokines in both the vitreous and aqueous humor. nih.gov The levels of vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemotactic protein-1 (MCP-1) were all significantly reduced following treatment with Difluprednate. nih.gov This demonstrates the compound's ability to modulate key biomarkers of ocular inflammation.
Effect of Difluprednate on Inflammatory Biomarkers in Rabbit Ocular Tissues
| Biomarker | Ocular Fluid | Effect of Difluprednate | Reference |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Aqueous & Vitreous Humor | Reduced | nih.gov |
| Interleukin-6 (IL-6) | Aqueous & Vitreous Humor | Reduced | nih.gov |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Aqueous & Vitreous Humor | Reduced | nih.gov |
| Monocyte Chemotactic Protein-1 (MCP-1) | Aqueous & Vitreous Humor | Reduced | nih.gov |
Mechanistic Investigation of Anti-inflammatory Action (e.g., Cytokine Modulation)
The anti-inflammatory mechanism of corticosteroids like Difluprednate and its active metabolite is multifaceted. As previously mentioned, a primary mechanism is the inhibition of phospholipase A2, which subsequently blocks the production of prostaglandins and leukotrienes. nih.gov
A more direct investigation into the mechanistic action of Difluprednate has shown its ability to modulate key inflammatory cytokines. In a study on rabbits with laser-induced retinal inflammation, topical Difluprednate significantly reduced the levels of pro-inflammatory and angiogenic cytokines, including VEGF, IL-6, ICAM-1, and MCP-1, in the aqueous and vitreous humor. nih.gov This demonstrates a direct effect on the cytokine cascade that drives ocular inflammation. The ability to suppress these critical mediators is a key component of the compound's potent anti-inflammatory efficacy.
Future Research Directions and Translational Perspectives Preclinical Focus
Design and Synthesis of Novel Steroid Derivatives Based on 21-Desacetyl-21-dehydro Difluprednate (B1670567) Scaffold
The chemical scaffold of 21-Desacetyl-21-dehydro Difluprednate offers a unique starting point for the design and synthesis of novel steroid derivatives. Future medicinal chemistry efforts could focus on leveraging this core structure to generate analogues with potentially superior pharmacological properties. The synthesis of such novel derivatives would likely involve multi-step reactions, beginning with a readily available steroidal raw material. For instance, processes have been developed for the parent compound, difluprednate, starting from hydrocortisone-21-acetate, involving steps like butyric esterification and fluorination. google.com
By strategically modifying the functional groups of the this compound molecule, researchers could aim to fine-tune its activity. For example, alterations to the D-ring or other peripheral sites could influence receptor binding affinity and specificity. The goal of such synthetic endeavors would be to create a library of novel compounds for subsequent screening and evaluation.
| Structural Modification Target | Potential Synthetic Approach | Hypothetical Therapeutic Goal |
|---|---|---|
| C-17 side chain | Esterification with various carboxylic acids | Modulate lipophilicity and cellular penetration |
| A-ring | Introduction of additional double bonds or substituents | Enhance anti-inflammatory activity |
| C-6 and C-9 positions | Substitution of fluorine with other halogens | Alter glucocorticoid receptor binding affinity |
| C-11 hydroxyl group | Oxidation to a ketone | Investigate structure-activity relationships |
Exploration of Alternative Biological Targets Beyond the Canonical Glucocorticoid Receptor
The primary mechanism of action for corticosteroids like difluprednate involves binding to the glucocorticoid receptor (GR), which then modulates gene expression. nih.gov This is known as the genomic pathway. However, there is growing evidence for non-genomic actions of glucocorticoids that occur rapidly and are independent of gene transcription. nih.govmdpi.com These effects may be mediated by membrane-bound glucocorticoid receptors (mGR) or through direct interactions with cellular signaling cascades. nih.gov
Future research should investigate whether this compound engages in such non-genomic pathways. This would involve exploring its potential interactions with targets other than the classical cytoplasmic GR. Such studies could reveal novel mechanisms of action and potentially explain unique pharmacological effects not attributable to the parent compound. Understanding these alternative pathways is crucial, as they could be leveraged to design drugs with a more rapid onset of action or a different side-effect profile. nih.gov
| Mechanism Type | Key Characteristics | Potential Research Questions for this compound |
|---|---|---|
| Genomic | Mediated by cytoplasmic GR, involves gene transcription, slower onset of action. mdpi.com | What is its binding affinity for the cytoplasmic GR compared to difluprednate? |
| Non-Genomic (GR-mediated) | Mediated by membrane-bound GR, rapid signaling events (e.g., kinase activation), independent of transcription. mdpi.com | Does it interact with mGR? Can it rapidly modulate cellular signaling pathways? |
| Non-Genomic (GR-independent) | Physicochemical interactions with cell membranes, modulation of ion channels or other receptors. | Does it have any effects that are not blocked by GR antagonists? |
Advanced In Vitro and Organoid Models for Efficacy and Mechanistic Studies
To bridge the gap between in vitro experiments and clinical reality, advanced biological models are indispensable. The development of three-dimensional (3D) organoids, which mimic the structure and function of human organs, presents a significant opportunity for steroid research. researchgate.net Ocular organoids, including those of the conjunctiva and retina, have been successfully developed and can be used to model diseases and test drug responses. hubrecht.eunews-medical.netnih.gov
Future studies on this compound should utilize these sophisticated models. For instance, conjunctival organoids could be used to assess the compound's ability to modulate inflammatory responses in a setting that closely resembles the human eye. hubrecht.eunews-medical.net These models also offer a platform to investigate cellular mechanisms in a more physiologically relevant context than traditional 2D cell cultures. researchgate.net Human retinal organoids could be employed to study the compound's effects in models of ocular diseases like uveitis. nih.gov
| Model System | Potential Application for this compound Research | Key Endpoints to Measure |
|---|---|---|
| Conjunctival Organoids | Efficacy testing in an allergy or dry eye disease model. hubrecht.eunews-medical.net | Secretion of mucins and antimicrobial components, expression of inflammatory cytokines. |
| Retinal Organoids | Mechanistic studies in a model of ocular toxoplasmosis or other inflammatory retinal conditions. nih.gov | Changes in cytokine transcripts, parasite load, and retinal cell viability. |
| Corneal Organoids | Evaluation of anti-inflammatory and wound-healing properties. nih.gov | Cell migration, proliferation, and expression of extracellular matrix components. |
Applications in Preclinical Disease Modeling and Pathophysiology Research
Animal models remain a cornerstone of preclinical research, providing essential information on the in vivo activity of new compounds. For ophthalmic drugs, a variety of preclinical models exist for conditions such as dry eye disease, uveitis, and postoperative inflammation. nih.govnih.gov The parent compound, difluprednate, has demonstrated efficacy in models of endotoxin-induced uveitis. nih.gov
| Preclinical Model | Relevance to Ocular Disease | Potential Research Focus for this compound |
|---|---|---|
| Endotoxin-Induced Uveitis (EIU) in rats | Models acute anterior uveitis. nih.gov | Assess anti-inflammatory efficacy and compare potency to difluprednate. |
| Dry Eye Disease (DED) models | Mimics inflammatory aspects of DED. nih.gov | Evaluate effects on tear production and ocular surface inflammation. |
| Choroidal Neovascularization (CNV) model | Simulates neovascularization in age-related macular degeneration. mdpi.com | Investigate potential anti-angiogenic properties. |
| Corneal wound healing models | Assesses re-epithelialization and inflammation after injury. | Determine impact on the speed and quality of corneal repair. |
Integration of High-Throughput Screening and Omics Technologies in Steroid Research
Modern drug discovery is increasingly driven by large-scale data generation and analysis. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify molecules with desired biological activity. nih.govevotec.com "Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound. nih.govtum.de
The integration of these technologies is a promising future direction for research on this compound and its derivatives. HTS could be employed to screen a library of its analogues against a panel of biological targets, including both GR and alternative targets. Omics studies on cells or organoids treated with this compound could then elucidate its mechanism of action in unprecedented detail, identify novel biomarkers of its activity, and reveal potential off-target effects. elifesciences.orgnih.gov
| Technology | Application in this compound Research | Expected Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Screening of a library of derivatives against various cellular and biochemical assays. evotec.com | Identification of "hit" compounds with desired activity for further development. |
| Transcriptomics (e.g., RNA-Seq) | Profiling gene expression changes in target cells or organoids after treatment. nih.gov | Understanding of the genomic pathways modulated by the compound. |
| Proteomics | Analyzing changes in the cellular proteome in response to the compound. | Identification of protein targets and pathways affected by the compound. |
| Metabolomics | Studying the impact of the compound on cellular metabolism. nih.gov | Discovery of metabolic biomarkers of drug response and toxicity. |
Q & A
Q. What are the minimum reporting requirements for in vitro studies of this compound to ensure reproducibility?
- Methodological Answer: Adhere to ARRIVE 2.0 guidelines by reporting:
- Cell line authentication (e.g., STR profiling).
- Passage number and culture conditions (e.g., serum-free media).
- Positive/negative controls (e.g., dexamethasone for GR activation).
- Exact compound concentrations and solvent controls (e.g., DMSO ≤0.1%).
Include raw data files (e.g., flow cytometry .fcs files) in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
